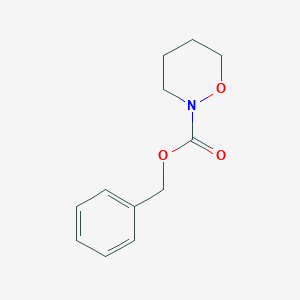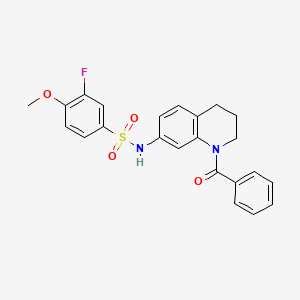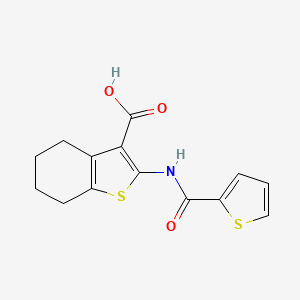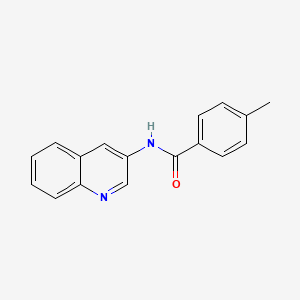
Benzyl oxazinane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl oxazinane-2-carboxylate is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzyl group and the oxazinane ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Benzyl oxazinane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: this compound is utilized in the production of fine chemicals, cosmetics, and agrochemicals.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as oxazinanones, have been found to be key structural units in bioactive natural products and pharmaceutically important molecules . These compounds have shown significant biological activities, including anti-inflammatory, antidiabetic, and enzyme inhibiting effects .
Mode of Action
It’s known that the oxazinane ring (a six-membered cyclic compound containing one oxygen and one nitrogen atom) is a common motif in many biologically active compounds . This suggests that the oxazinane ring in Benzyl oxazinane-2-carboxylate could interact with biological targets in a similar manner, potentially through hydrogen bonding or other intermolecular interactions.
Biochemical Pathways
For instance, they have been associated with anti-inflammatory, antidiabetic, and enzyme inhibiting activities . These activities suggest that this compound could potentially interact with similar biochemical pathways.
Result of Action
Given the biological activities associated with similar compounds, it’s plausible that this compound could have a range of effects at the molecular and cellular level, potentially influencing processes such as inflammation, glucose metabolism, and enzyme activity .
Action Environment
The action of this compound, like any other compound, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature. For instance, the synthesis of similar compounds, such as 1,3-oxazinane-2,5-diones, has been carried out under mild reaction conditions . This suggests that the stability and efficacy of this compound could also be influenced by similar environmental conditions.
Safety and Hazards
The safety data sheets for similar compounds, such as Benzil and (S)-4-Benzyl-2-oxazolidinone , provide some insight into the potential safety and hazards of Benzyl oxazinane-2-carboxylate. These compounds can cause skin and eye irritation and may cause respiratory irritation . They should be handled with care, using protective clothing and eye protection, and should be used only in well-ventilated areas .
Análisis Bioquímico
Biochemical Properties
Benzyl Oxazinane-2-carboxylate is believed to interact with various enzymes, proteins, and other biomolecules, although the specific interactions have not been fully elucidated . These interactions could potentially influence biochemical reactions, contributing to the compound’s biological activity .
Cellular Effects
Given its structural similarity to other oxazinane compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could help identify any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl oxazinane-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbonates. For instance, 3-amino-1-propanol can be reacted with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene to form the oxazinane ring . Another method involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves scalable and high-yielding processes. The use of environmentally benign solvents and catalysts, such as dimethyl carbonate and triazabicyclodecene, is preferred to ensure sustainability and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl oxazinane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinane-2,5-diones.
Reduction: Reduction reactions can convert the oxazinane ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazinanes, oxazinane-2,5-diones, and reduced oxazinane derivatives .
Comparación Con Compuestos Similares
Morpholine (1,4-oxazinane): A structurally related compound with widespread applications in pharmaceuticals and agrochemicals.
Oxazinan-2-ones: These compounds share the oxazinane ring structure and are used in the synthesis of bioactive molecules.
Uniqueness: Benzyl oxazinane-2-carboxylate is unique due to the presence of the benzyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .
Propiedades
IUPAC Name |
benzyl oxazinane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(13-8-4-5-9-16-13)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJCCQHMRUJLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2955761.png)
![(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide](/img/structure/B2955764.png)


![3-(tert-butyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2955767.png)



![N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2955776.png)
![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955777.png)
![1-[(4-methylphenyl)methyl]-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2955779.png)

![N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N'-(3-methylbutyl)ethanediamide](/img/structure/B2955782.png)

